1,5-Diphenyl-3-pentanone
Overview
Description
1,5-Diphenyl-3-pentanone is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,5-diphenylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENANTGGBLOTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202250 | |
Record name | 1,5-Diphenyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-91-8 | |
Record name | 1,5-Diphenyl-3-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diphenyl-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of different substrates affect the decomposition products of 1,4-bis(phenylethynyl)benzene (DEB) and palladium(0)bis(dibenzylideneacetone) (Pd(dba)2)?
A: Research using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) has revealed that the substrate used in conjunction with DEB/Pd(dba)2 getters significantly influences the decomposition products observed. [] For instance, when using activated carbon pellets as the substrate, the identified decomposition products included benzene derivatives like bibenzyl, benzaldehyde, and vinyl benzoate, along with alkanes and alkenes such as undecane, 4-tridecene, and decane. [] In contrast, silicone foam substrates resulted in different decomposition products, including 1,5-diphenyl-3-pentanone, toluene, styrene, 1-1'(2-pentene 1,5-diyl)bis benzene, and 2,6-dimethyl undecane. [] These findings highlight the importance of considering substrate compatibility when designing and implementing getter systems, as the breakdown products could impact the performance and longevity of the system or potentially interact with sensitive components.
Q2: Can this compound be formed during palladium-catalyzed reactions, and if so, under what circumstances?
A: Yes, this compound can be generated as a byproduct in palladium-catalyzed reactions involving Pd(dba)2. Specifically, when Pd(dba)2 is used as a catalyst, the dibenzylideneacetone (dba) ligands can undergo hydrogenation, leading to the formation of this compound. [] This phenomenon has been observed in the palladium-catalyzed synthesis of nitriles from azides, where this compound was isolated alongside the desired nitrile product. [] Researchers should be aware of this potential side reaction and consider alternative palladium sources or reaction conditions to minimize its occurrence, especially when the formation of this compound could interfere with product isolation or desired reaction outcomes.
Q3: What are the advantages of using Pd(OAc)2 over other palladium sources in the synthesis of nitriles from azides?
A: Pd(OAc)2 presents several advantages over other palladium sources when employed as a catalyst for nitrile synthesis from azides: []
- High Selectivity: Pd(OAc)2 demonstrates remarkable selectivity towards primary azides, effectively suppressing the formation of imines as byproducts. This selectivity is in stark contrast to other palladium sources like Pd/C or Pd2(dba)3, which often yield significant amounts of imines. []
- Mild Reaction Conditions: Pd(OAc)2 effectively catalyzes the reaction under mild conditions, using technical-grade acetonitrile at a low catalyst loading of 1 mol%. [] This is in contrast to other methods that require stringent anhydrous conditions or higher catalyst loadings.
- Clean Reaction Profile: Using Pd(OAc)2 minimizes the formation of undesirable byproducts, such as this compound, which can complicate product purification. []
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